5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl and propylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization in the presence of isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thieno[2,3-d]pyrimidine core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thienopyrimidine derivatives. Its propylphenyl group may contribute to enhanced biological activity and specificity.
Biological Activity
5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C17H19N3S
- Molecular Weight : 313.41 g/mol
- CAS Number : 15985071
The thieno[2,3-d]pyrimidine scaffold is known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the N-(2-propylphenyl) group is accomplished via nucleophilic substitution methods.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit promising anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. Specific IC50 values indicate significant cytotoxic effects against lung cancer cell lines (HCC827 and NCI-H358), with values reported as low as 6.26 μM and 6.48 μM respectively in two-dimensional (2D) cultures .
The biological activity of this compound is believed to stem from multiple mechanisms:
- Inhibition of Kinase Activity : Similar thienopyrimidine derivatives have been shown to inhibit kinases involved in inflammatory pathways, such as Mnk1 and Mnk2. This inhibition can modulate cytokine production and reduce inflammation .
- Induction of Apoptosis : Studies suggest that compounds like this compound may induce apoptosis in cancer cells through activation of MAPK signaling pathways. Specifically, p38 MAPK has been implicated in promoting apoptotic cell death under certain conditions .
- Oxidative Stress : The compound may also exert its effects through mechanisms involving oxidative stress, where reactive oxygen species (ROS) play a critical role in mediating cell death pathways .
Therapeutic Applications
Given its biological activity, this compound holds potential for therapeutic applications in:
- Cancer Treatment : Its ability to inhibit tumor growth makes it a candidate for further development as an anticancer agent.
- Anti-inflammatory Therapies : The inhibition of specific kinases suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and other cytokine-related disorders .
Case Studies and Research Findings
Several studies have explored the efficacy of thieno[2,3-d]pyrimidine derivatives:
- A study highlighted the cytotoxic effects of similar compounds on human cancer cell lines, demonstrating a clear dose-dependent response with significant apoptosis observed at lower concentrations .
- Another investigation focused on the anti-inflammatory properties linked to kinase inhibition by thienopyrimidine derivatives, suggesting that these compounds could effectively modulate inflammatory responses in vivo .
Properties
CAS No. |
917907-29-0 |
---|---|
Molecular Formula |
C17H19N3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5,6-dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3S/c1-4-7-13-8-5-6-9-14(13)20-16-15-11(2)12(3)21-17(15)19-10-18-16/h5-6,8-10H,4,7H2,1-3H3,(H,18,19,20) |
InChI Key |
GTVIHMUGMVAABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1NC2=C3C(=C(SC3=NC=N2)C)C |
Origin of Product |
United States |
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